
3,7-Dimethylbenzofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethylbenzofuran-2(3H)-one, also known as DMBO, is an organic compound that belongs to the family of benzofurans. It is a white crystalline powder that has a molecular formula of C10H10O2 and a molecular weight of 162.19 g/mol. DMBO has gained significant attention in the scientific community due to its various applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethylbenzofuran-2(3H)-one is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. 3,7-Dimethylbenzofuran-2(3H)-one has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Efectos Bioquímicos Y Fisiológicos
3,7-Dimethylbenzofuran-2(3H)-one has been found to have various biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to apoptosis. 3,7-Dimethylbenzofuran-2(3H)-one has also been found to decrease the levels of ROS in normal cells, which can help prevent oxidative stress-related diseases. Additionally, 3,7-Dimethylbenzofuran-2(3H)-one has been found to increase the levels of certain cytokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,7-Dimethylbenzofuran-2(3H)-one in lab experiments is its low toxicity. 3,7-Dimethylbenzofuran-2(3H)-one has been found to have low toxicity in both in vitro and in vivo studies, making it a safe candidate for scientific research. However, one of the limitations of using 3,7-Dimethylbenzofuran-2(3H)-one in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3,7-Dimethylbenzofuran-2(3H)-one. One future direction is the development of new drugs based on the antifungal, antibacterial, and antiviral properties of 3,7-Dimethylbenzofuran-2(3H)-one. Another future direction is the development of new cancer treatments based on the ability of 3,7-Dimethylbenzofuran-2(3H)-one to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 3,7-Dimethylbenzofuran-2(3H)-one and its potential applications in scientific research.
Conclusion
3,7-Dimethylbenzofuran-2(3H)-one is an organic compound that has gained significant attention in the scientific community due to its various applications in scientific research. It can be synthesized through several methods, with the most commonly used method being the reaction of 3,7-dimethylphenol with acetic anhydride and zinc chloride. 3,7-Dimethylbenzofuran-2(3H)-one has been found to have antifungal, antibacterial, and antiviral properties, inhibit the growth of cancer cells, and have antioxidant properties. Its low toxicity makes it a safe candidate for scientific research, but its low solubility in water can make it difficult to administer in certain experiments. There are several future directions for the research on 3,7-Dimethylbenzofuran-2(3H)-one, including the development of new drugs and cancer treatments and further research on its mechanism of action.
Métodos De Síntesis
3,7-Dimethylbenzofuran-2(3H)-one can be synthesized through several methods, including the oxidation of 3,7-dimethylphenol with ceric ammonium nitrate, the reaction of 2,6-dimethylphenol with acetic anhydride and zinc chloride, and the reaction of 3,7-dimethylphenol with acetic anhydride and zinc chloride. However, the most commonly used method for synthesizing 3,7-Dimethylbenzofuran-2(3H)-one is the reaction of 3,7-dimethylphenol with acetic anhydride and zinc chloride.
Aplicaciones Científicas De Investigación
3,7-Dimethylbenzofuran-2(3H)-one has various applications in scientific research. It has been found to have antifungal, antibacterial, and antiviral properties, making it a potential candidate for the development of new drugs. 3,7-Dimethylbenzofuran-2(3H)-one has also been found to inhibit the growth of cancer cells, making it a potential candidate for the development of cancer treatments. Additionally, 3,7-Dimethylbenzofuran-2(3H)-one has been found to have antioxidant properties, which can help prevent oxidative stress-related diseases.
Propiedades
Número CAS |
173419-94-8 |
|---|---|
Nombre del producto |
3,7-Dimethylbenzofuran-2(3H)-one |
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
3,7-dimethyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H10O2/c1-6-4-3-5-8-7(2)10(11)12-9(6)8/h3-5,7H,1-2H3 |
Clave InChI |
RBQUOOIDOGBZRQ-UHFFFAOYSA-N |
SMILES |
CC1C2=CC=CC(=C2OC1=O)C |
SMILES canónico |
CC1C2=CC=CC(=C2OC1=O)C |
Sinónimos |
2(3H)-Benzofuranone, 3,7-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



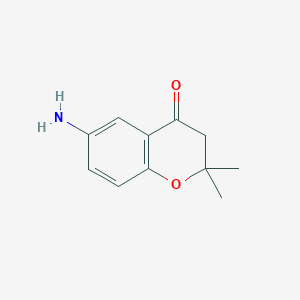
![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)
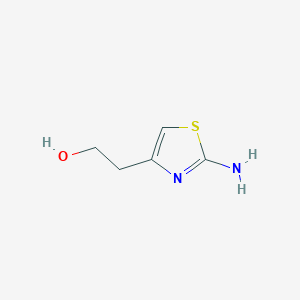
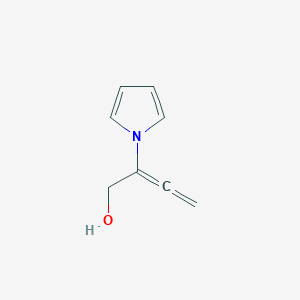




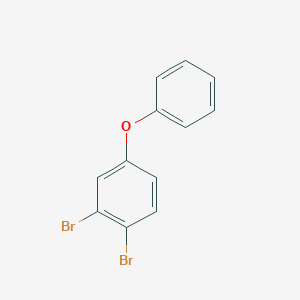

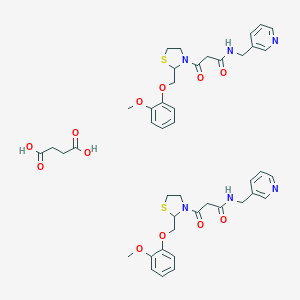
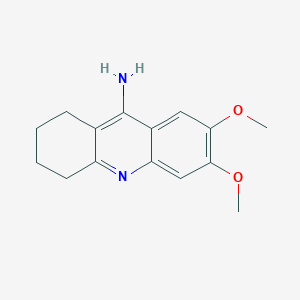
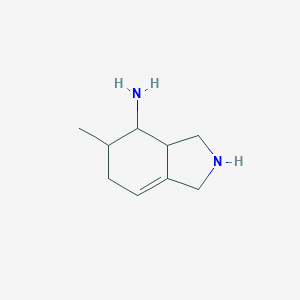
![2-(3-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B64733.png)